molecular formula C18H22F3N5O B2674922 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine CAS No. 2380174-42-3

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B2674922
CAS No.: 2380174-42-3
M. Wt: 381.403
InChI Key: PJBBXYPVOKWUOF-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring that is further substituted with a trifluoromethyl pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the methoxy and methyl groups, and the attachment of the piperidine ring with the trifluoromethyl pyridine. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazine ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups.

Scientific Research Applications

3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It may be used in studies involving receptor binding and signal transduction due to its potential interactions with biological molecules.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and piperidine-containing molecules. Examples include:

    Pyrazine Derivatives: Compounds with similar pyrazine ring structures but different substituents.

    Piperidine-Containing Molecules: Compounds that feature a piperidine ring with various substituents.

Uniqueness

The uniqueness of 3-methoxy-N-methyl-N-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)pyrazin-2-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O/c1-25(16-17(27-2)23-9-8-22-16)12-13-6-10-26(11-7-13)15-5-3-4-14(24-15)18(19,20)21/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBBXYPVOKWUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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